

JC124: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: JC124

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Introduction

JC124 is a potent and selective small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][2][3] Developed through the structural optimization of glyburide, **JC124** was designed to eliminate hypoglycemic effects while retaining anti-inflammatory properties.[1] It exerts its effects by directly interacting with the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex.[3][4][5] This inhibition blocks the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1 β and IL-18.[2][4][6] **JC124** has demonstrated significant neuroprotective and anti-inflammatory activities in various preclinical models, including traumatic brain injury (TBI), Alzheimer's disease, and epilepsy, making it a valuable tool for research in neuroinflammation and related pathologies.[4][6][7]

Data Presentation

JC124 Solubility

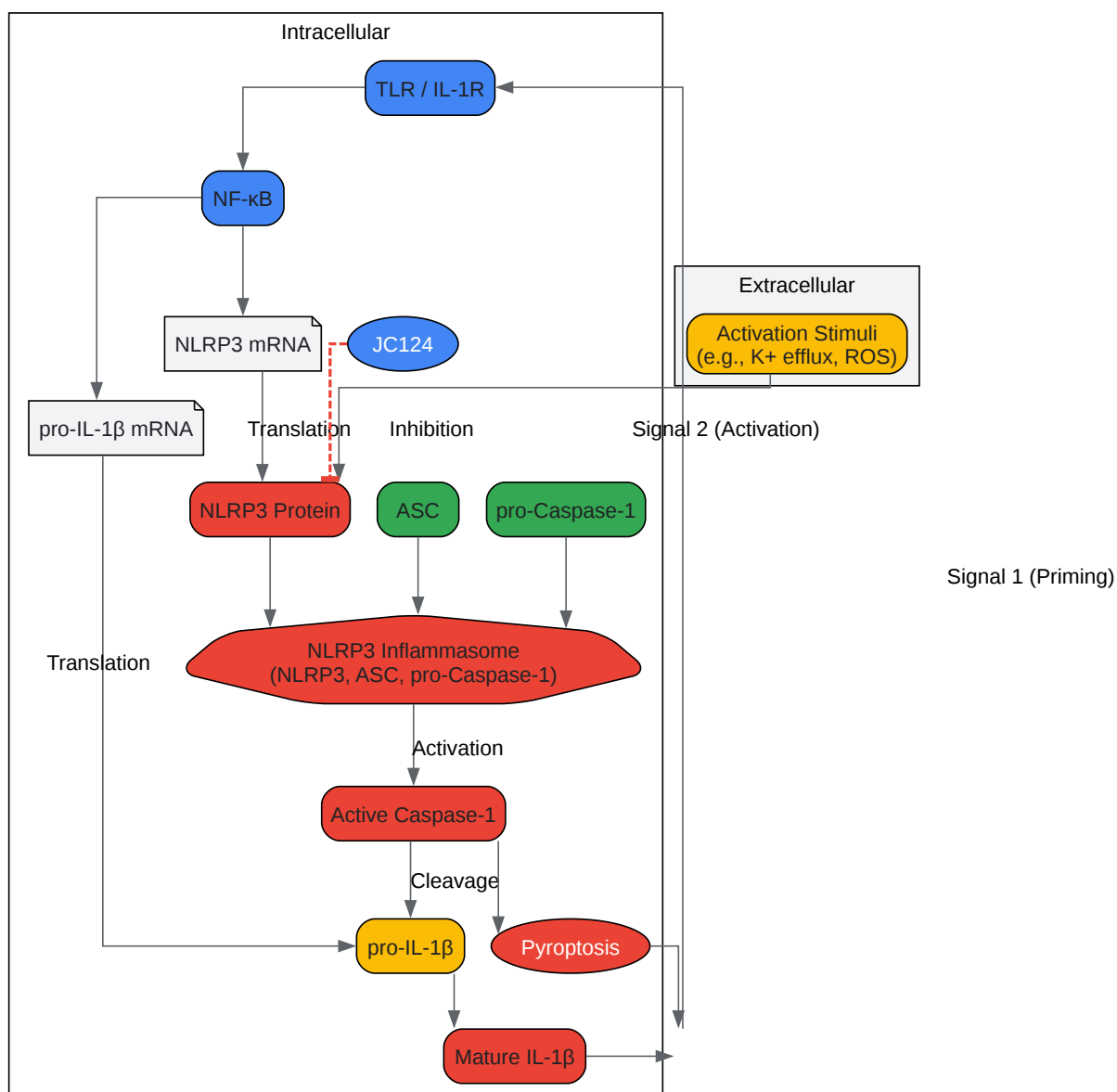
Solvent/Vehicle Composition	Maximum Solubility	Resulting Solution	Recommended Use	Notes
DMSO	250 mg/mL (652.98 mM)	Clear Solution	In vitro Stock	Ultrasonic agitation and adjustment to pH 3 with HCl are recommended to achieve this concentration.[6] [8]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (5.43 mM)	Clear Solution	In vivo	Sonication may be used to aid dissolution.[6][9]
10% DMSO, 90% (20% SBE- β -CD in Saline)	2.08 mg/mL (5.43 mM)	Suspended Solution	In vivo	Requires sonication. Suitable for oral and intraperitoneal injection.[9]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (5.43 mM)	Clear Solution	In vivo	A suitable vehicle for long-term oral administration.[2] [9]

Storage of Stock Solutions:

- -80°C: Use within 6 months.
- -20°C: Use within 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8][9]

Signaling Pathway

The primary mechanism of action for **JC124** is the direct inhibition of the NLRP3 inflammasome. The canonical activation of this pathway involves two signals. Signal 1 (priming), often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the NF- κ B-dependent upregulation of NLRP3 and pro-IL-1 β .^{[1][3]} Signal 2 (activation) is triggered by a variety of stimuli, including ion fluxes (e.g., potassium efflux), mitochondrial dysfunction, and lysosomal rupture, which promotes the oligomerization of NLRP3.^{[1][7]} This leads to the recruitment of the adaptor protein ASC and pro-caspase-1, forming the active inflammasome complex. **JC124** directly binds to NLRP3, preventing this assembly and subsequent downstream inflammatory events.^{[3][4][5]}



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JC124 inhibits the NLRP3 inflammasome signaling pathway.

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition

This protocol describes the induction of the NLRP3 inflammasome in mouse bone marrow-derived macrophages (BMDMs) and subsequent inhibition by **JC124**.

Materials:

- Bone marrow-derived macrophages (BMDMs)
- Lipopolysaccharide (LPS)
- Adenosine triphosphate (ATP)
- **JC124**
- DMSO (cell culture grade)
- Opti-MEM I Reduced Serum Medium
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- ELISA kit for IL-1 β
- Reagents for Western blotting (lysis buffer, antibodies for NLRP3, ASC, Caspase-1)

Procedure:

- Cell Culture: Culture BMDMs in complete medium until they reach the desired confluence.
- **JC124** Preparation: Prepare a stock solution of **JC124** in DMSO. Further dilute in cell culture medium to achieve final working concentrations (e.g., 3 μ M or 10 μ M).[\[4\]](#)
- Priming (Signal 1): a. Replace the culture medium with Opti-MEM. b. Prime the cells with LPS (e.g., 100 ng/mL) for 3 hours.[\[4\]](#)

- Inhibition: Pre-treat the primed cells with the desired concentrations of **JC124** for 1 hour.[\[4\]](#)
- Activation (Signal 2): Stimulate the cells with ATP (e.g., 5 mM) for 30 minutes to activate the NLRP3 inflammasome.[\[4\]](#)
- Sample Collection: a. Collect the cell culture supernatant for IL-1 β measurement by ELISA. b. Lyse the cells to collect whole-cell lysates for Western blot analysis of NLRP3, ASC, and Caspase-1 expression.[\[10\]](#)
- Analysis: a. Quantify the concentration of IL-1 β in the supernatant using an ELISA kit according to the manufacturer's instructions. b. Perform Western blotting to assess the protein levels of inflammasome components.

Protocol 2: In Vivo Administration of **JC124** in a Mouse Model of Neuroinflammation

This protocol provides a general framework for the intraperitoneal (i.p.) or oral administration of **JC124** in mouse models, such as traumatic brain injury or Alzheimer's disease models.

Materials:

- **JC124**
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline for i.p. injection; or 2% DMSO in corn oil for oral gavage).[\[2\]](#)[\[9\]](#)
- Experimental mice (e.g., APP/PS1 transgenic mice or wild-type mice subjected to TBI).[\[2\]](#)[\[10\]](#)
- Syringes and needles for administration.

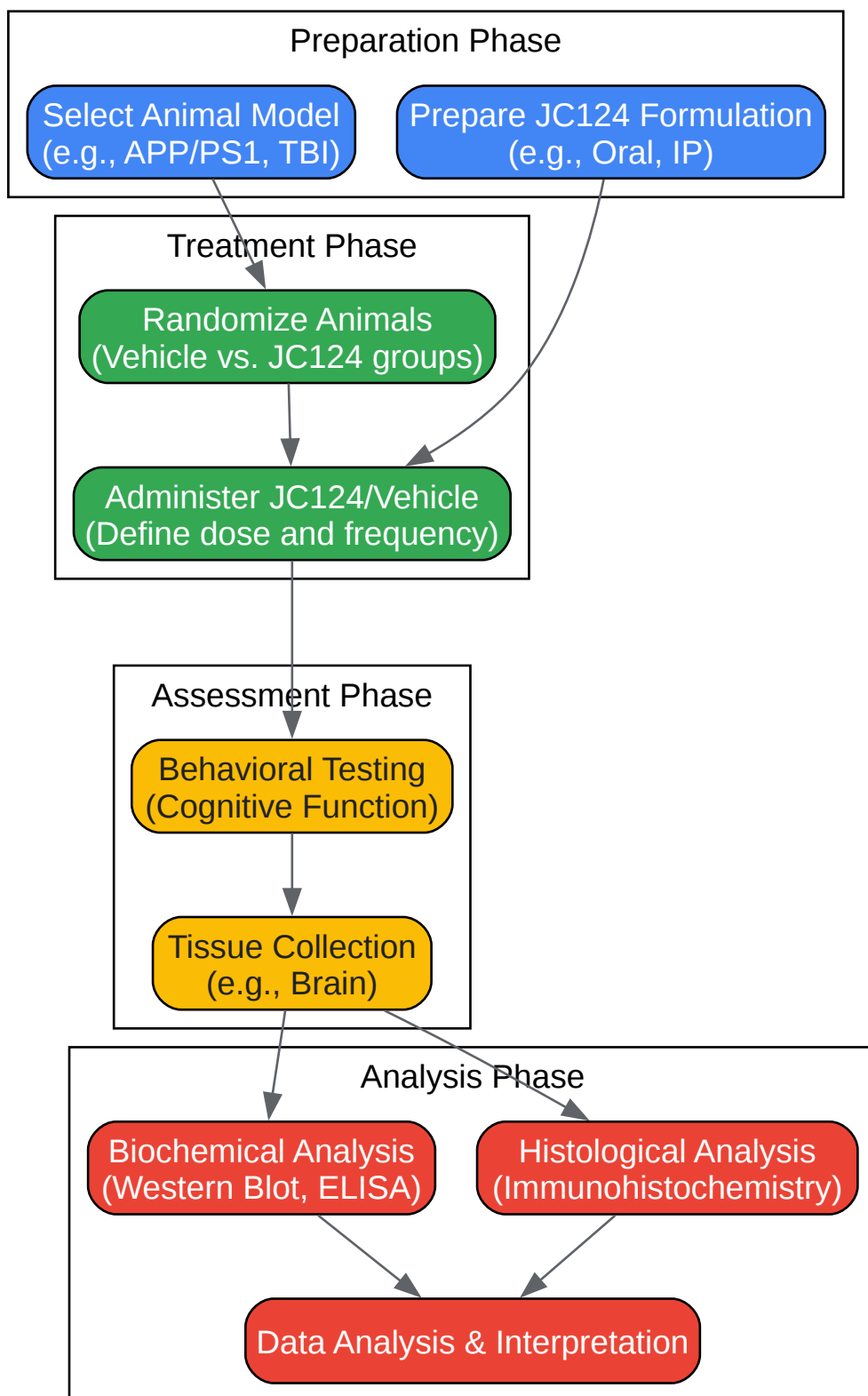
Procedure:

- **JC124** Formulation: a. Prepare the **JC124** solution in the chosen vehicle on the day of the experiment. b. For the saline-based vehicle, first dissolve **JC124** in DMSO, then add PEG300 and mix until clear. Add Tween-80, mix, and finally add saline to the final volume.[\[9\]](#) c. For the corn oil vehicle, dissolve **JC124** in DMSO first, then add to the corn oil and mix thoroughly.[\[2\]](#)

- Dosing: a. The dosage can range from 50 mg/kg to 100 mg/kg, depending on the animal model and study design.[\[2\]](#)[\[9\]](#) b. For acute models like TBI, **JC124** can be administered via i.p. injection at multiple time points post-injury (e.g., 30 min, 6, 24, and 30 hours).[\[9\]](#) c. For chronic models like Alzheimer's disease, **JC124** can be administered orally once daily for an extended period (e.g., 3 months).[\[2\]](#)[\[11\]](#)
- Administration: a. For i.p. injection, carefully inject the solution into the intraperitoneal cavity of the mouse. b. For oral administration, use a gavage needle to deliver the solution directly into the stomach.
- Post-treatment Analysis: a. At the end of the treatment period, perform behavioral tests to assess cognitive function (e.g., Novel Object Recognition, Fear Conditioning).[\[2\]](#)[\[12\]](#) b. Collect brain tissue for pathological and biochemical analysis, such as Western blotting for inflammasome proteins (NLRP3, ASC, IL-1 β), immunohistochemistry for amyloid- β load and neuroinflammation markers (e.g., Iba1).[\[2\]](#)[\[10\]](#)

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **JC124** in a preclinical animal model of a neuroinflammatory disease.



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Workflow for in vivo evaluation of **JC124**.

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